molecular formula C15H12BrNO3 B2754946 3-(4-Bromobenzamido)-4-methylbenzoic acid CAS No. 609798-04-1

3-(4-Bromobenzamido)-4-methylbenzoic acid

Cat. No.: B2754946
CAS No.: 609798-04-1
M. Wt: 334.169
InChI Key: QTRSMHUVAPFRDQ-UHFFFAOYSA-N
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Description

3-(4-Bromobenzamido)-4-methylbenzoic acid is a high-purity chemical compound offered for research and development purposes. This benzoic acid derivative is characterized by the presence of both a 4-bromobenzamido substituent and a methyl group on the benzoic acid ring system. This specific molecular architecture, featuring an amide linkage and a brominated aromatic ring, makes it a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Researchers can utilize this compound as a versatile building block for the construction of more complex molecules, particularly in the exploration of new pharmacologically active compounds and functional materials. Its structure suggests potential applications in developing enzyme inhibitors or receptor ligands, where the bromine atom offers a handle for further functionalization via metal-catalyzed cross-coupling reactions. The product is strictly for professional laboratory research. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-bromobenzoyl)amino]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-9-2-3-11(15(19)20)8-13(9)17-14(18)10-4-6-12(16)7-5-10/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRSMHUVAPFRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of 3 4 Bromobenzamido 4 Methylbenzoic Acid

Retrosynthetic Analysis for Targeted Amide-Carboxylic Acid Construction

A retrosynthetic analysis of 3-(4-Bromobenzamido)-4-methylbenzoic acid logically disconnects the molecule at the amide bond. This primary disconnection reveals two key synthons: an acyl cation derived from 4-bromobenzoic acid and an aniline (B41778) derivative, 3-amino-4-methylbenzoic acid. This approach simplifies the synthesis to the formation of a robust amide linkage between two functionalized aromatic rings.

Figure 1: Retrosynthetic Analysis of this compound

graph TD
    A[this compound] -->|Amide Disconnection| B{3-amino-4-methylbenzoic acid + 4-bromobenzoyl chloride};
    B --> C{3-amino-4-methylbenzoic acid};
    B --> D{4-bromobenzoyl chloride};
    D --> E[4-bromobenzoic acid];```



Optimized Synthetic Pathways for Carbon-Nitrogen and Carbon-Carbon Bond Formation

The construction of this compound hinges on the efficient formation of the central carbon-nitrogen (C-N) amide bond. The overall synthesis can be approached by preparing the two key aromatic precursors and then coupling them.

Amide Coupling Methodologies (e.g., Acyl Chloride-Amine Condensation)

The most direct and widely employed method for forming the amide bond in this context is the reaction of an activated carboxylic acid derivative with an amine. The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base, is a classic and effective approach.

In this synthesis, 3-amino-4-methylbenzoic acid is treated with 4-bromobenzoyl chloride. The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, with a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

Table 1: Common Reagents for Acyl Chloride-Amine Condensation

Reagent RoleExample ReagentPurpose
Amine3-amino-4-methylbenzoic acidNucleophile
Acyl Chloride4-bromobenzoyl chlorideElectrophile
BasePyridine, TriethylamineHCl Scavenger
SolventDichloromethane, THFReaction Medium

The high reactivity of acyl chlorides generally ensures a high yield of the desired amide under mild conditions. google.comAlternative coupling reagents, such as carbodiimides (e.g., DCC, EDC) in conjunction with an activating agent (e.g., HOBt), can also be used to facilitate the amide bond formation directly from the carboxylic acids, avoiding the need to synthesize the acyl chloride. sigmaaldrich.com

Functionalization of the Benzoic Acid Core

The synthesis of the precursor, 3-amino-4-methylbenzoic acid, starts from commercially available materials. One common route begins with 4-methylbenzoic acid (p-toluic acid). Nitration of p-toluic acid yields 4-methyl-3-nitrobenzoic acid. Subsequent reduction of the nitro group to an amine, often achieved using reducing agents like tin(II) chloride in acidic medium or catalytic hydrogenation, affords the desired 3-amino-4-methylbenzoic acid. biosynth.comsigmaaldrich.comsigmaaldrich.comTable 2: Synthesis of 3-amino-4-methylbenzoic acid

StepStarting MaterialReagentsProduct
Nitration4-methylbenzoic acidHNO₃, H₂SO₄4-methyl-3-nitrobenzoic acid
Reduction4-methyl-3-nitrobenzoic acidSnCl₂, HCl or H₂, Pd/C3-amino-4-methylbenzoic acid

Introduction of the Bromine Moiety

The bromine atom is introduced via the synthesis of the other precursor, 4-bromobenzoic acid. This can be achieved through the electrophilic bromination of benzoic acid. However, this reaction can lead to a mixture of ortho, meta, and para isomers. A more regioselective method starts with p-toluidine, which is first protected, then brominated, followed by oxidation of the methyl group to a carboxylic acid.

A common and efficient laboratory-scale preparation of the highly reactive 4-bromobenzoyl chloride involves the treatment of 4-bromobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.comchemicalbook.comThe use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture. biosynth.comTable 3: Preparation of 4-bromobenzoyl chloride

Starting MaterialReagentProductByproducts
4-bromobenzoic acidThionyl chloride (SOCl₂)4-bromobenzoyl chlorideSO₂, HCl
4-bromobenzoic acidPhosphorus pentachloride (PCl₅)4-bromobenzoyl chloridePOCl₃, HCl

Stereoselective Synthesis Approaches (if applicable)

The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis approaches are not applicable to its preparation.

Green Chemistry Principles in the Synthesis of Related Aromatic Amides

The synthesis of aromatic amides, including this compound, can be evaluated and optimized through the lens of green chemistry to minimize environmental impact. Key principles that can be applied include:

Atom Economy: Traditional amide synthesis using stoichiometric coupling reagents often results in poor atom economy due to the generation of large amounts of byproducts. sigmaaldrich.comCatalytic methods for direct amidation are being explored to improve atom economy. google.com* Use of Catalysis: The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines, offering a more environmentally benign alternative to traditional coupling agents. google.comElectrosynthesis is also emerging as a greener route for amide preparation. google.com* Safer Solvents and Reagents: The selection of solvents and reagents with lower toxicity and environmental impact is crucial. For instance, replacing hazardous solvents like dichloromethane with greener alternatives where possible is a key consideration. The use of thionyl chloride for acyl chloride formation generates toxic gases, prompting research into alternative activation methods.

Energy Efficiency: Microwave-assisted synthesis has been investigated for the formation of aromatic amides, often leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.

By incorporating these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible.

Compound Names Table

Compound Name
This compound
3-amino-4-methylbenzoic acid
4-bromobenzoic acid
4-bromobenzoyl chloride
4-methylbenzoic acid
4-methyl-3-nitrobenzoic acid
Acetic anhydride
Benzoic acid
Boric acid
Dichloromethane
N,N'-dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)
1-Hydroxybenzotriazole (HOBt)
Phosphorus pentachloride
p-toluidine
Pyridine
Thionyl chloride
Tin(II) chloride
Triethylamine

Design and Synthesis of Structurally Related Analogues and Derivatives

The design and synthesis of analogues of this compound are centered on systematic structural modifications to modulate its physicochemical and biological properties. These synthetic efforts can be categorized into three main areas: alterations to the benzoic acid ring, variations in the bromobenzamide portion, and the creation of hybrid molecules.

Methyl Group Position: The position of the methyl group on the benzoic acid ring can influence the molecule's conformation and interaction with biological targets. The synthesis of isomers, such as those with the methyl group at the 2, 5, or 6-position relative to the carboxyl group, can be achieved by starting with the corresponding aminomethylbenzoic acid isomer. For instance, the synthesis of the parent scaffold is typically achieved through the amide coupling of 3-amino-4-methylbenzoic acid with 4-bromobenzoyl chloride. By analogy, isomers can be synthesized from other commercially available aminomethylbenzoic acids.

Carboxyl Group Derivatization: The carboxyl group is a key functional handle for derivatization. Standard organic chemistry transformations can be employed to convert the carboxylic acid into a variety of functional groups, such as esters, amides, and other carboxylic acid bioisosteres. These derivatizations can alter the compound's solubility, polarity, and ability to act as a hydrogen bond donor or acceptor.

Esterification: The carboxylic acid can be converted to its corresponding methyl, ethyl, or other alkyl esters through Fischer esterification, typically by refluxing the acid in the appropriate alcohol with a catalytic amount of strong acid (e.g., H₂SO₄). Alternatively, reaction with alkyl halides in the presence of a base can yield the desired ester.

Amidation: The synthesis of amides from the carboxylic acid can be accomplished using a variety of coupling reagents. A common method involves activating the carboxylic acid with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of a primary or secondary amine. This allows for the introduction of a wide range of substituents on the amide nitrogen.

Table 1: Potential Derivatives of the Benzoic Acid Moiety

Modification Type Starting Material Reagents and Conditions Resulting Functional Group
Esterification This compound Methanol, cat. H₂SO₄, reflux Methyl ester
Amidation This compound Benzylamine, EDC, DMF N-benzyl amide
Isomeric Synthesis 2-Amino-3-methylbenzoic acid 4-Bromobenzoyl chloride, base Isomeric analogue

Alterations to the 4-bromobenzamide (B181206) moiety can provide insights into the role of the halogen substituent and the effects of other substitutions on the benzamide (B126) ring.

Halogen Position and Identity: The bromine atom at the 4-position of the benzamide ring can be moved to the 2- or 3-position, or replaced with other halogens such as chlorine or fluorine. This is achieved by using the appropriately substituted benzoyl chloride in the initial amide coupling reaction with 3-amino-4-methylbenzoic acid. These changes can affect the electronic properties and the potential for halogen bonding interactions.

Benzamide Substitution: Further diversification can be achieved by introducing other substituents onto the benzamide phenyl ring. For example, methyl, methoxy, or nitro groups can be incorporated by selecting the corresponding substituted benzoyl chloride. These modifications can alter the steric and electronic nature of this part of the molecule.

Table 2: Analogue Synthesis via Modified Benzoyl Chlorides

Starting Material Coupling Partner Resulting Analogue
3-Amino-4-methylbenzoic acid 3-Bromobenzoyl chloride 3-(3-Bromobenzamido)-4-methylbenzoic acid
3-Amino-4-methylbenzoic acid 4-Chlorobenzoyl chloride 3-(4-Chlorobenzamido)-4-methylbenzoic acid
3-Amino-4-methylbenzoic acid 4-Methylbenzoyl chloride 3-(4-Methylbenzamido)-4-methylbenzoic acid

Hybrid molecule design involves covalently linking the this compound scaffold to other known pharmacophoric elements to create a single molecule with potentially synergistic or multi-target activities. The benzoic acid or the benzamide ring can serve as attachment points for these additional moieties.

A common strategy involves linking the core scaffold to another bioactive molecule via a flexible or rigid linker. For example, the carboxyl group can be coupled to an amino-functionalized pharmacophore, such as a derivative of isatin (B1672199) or a sulfonamide, to explore potential combined biological effects. The design of such hybrids is often guided by the known biological activities of the individual components. For instance, coupling with moieties known to have antimicrobial or other therapeutic properties could lead to novel compounds with enhanced or unique activity profiles. nih.gov

The synthesis of these hybrid molecules typically involves standard coupling reactions, such as amide bond formation, to connect the this compound core to the desired pharmacophoric element. The choice of linker can be critical in ensuring the proper orientation and flexibility of the two moieties to interact with their respective biological targets.

Table 3: Examples of Hybrid Molecule Concepts

Core Scaffold Linker Strategy Integrated Pharmacophore Potential Application Area
This compound Amide bond via carboxyl group Isatin derivative Antimicrobial
This compound Ester bond via carboxyl group Bioactive alcohol Varied therapeutic targets
3-Amino-4-methylbenzoic acid Amide bond formation Substituted benzoyl pharmacophore Varied therapeutic targets

Advanced Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of 3-(4-Bromobenzamido)-4-methylbenzoic acid. researchgate.netresearchgate.net Methods like DFT at the B3LYP/6-311G level are used to analyze molecular geometries, electronic properties, and molecular electrostatic potential. researchgate.net Such calculations provide a strong correlation between theoretical predictions and experimental data for geometric parameters like bond lengths and angles. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's kinetic stability and chemical reactivity. researchgate.net The energy gap between HOMO and LUMO provides insights into the charge transfer that can occur within the molecule. researchgate.netresearchgate.net For similar benzoic acid derivatives, these calculations have been instrumental in predicting sites susceptible to nucleophilic and electrophilic attack. researchgate.netdntb.gov.ua The molecular electrostatic potential (MEP) map further elucidates the chemical reactivity and helps in visualizing intermolecular interactions. researchgate.netdntb.gov.ua

Table 1: Key Parameters from Quantum Chemical Calculations

Parameter Significance
HOMO Energy Indicates electron-donating ability
LUMO Energy Indicates electron-accepting ability
HOMO-LUMO Gap Relates to chemical reactivity and stability

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to screen for potential biological targets of a compound like this compound. nih.govnih.gov For instance, derivatives of benzoic acid have been investigated as potential antiviral agents by docking them against the main protease of viruses like SARS-CoV-2. nih.gov

These simulations help in predicting the binding affinity and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site of a target protein. researchgate.netnih.gov The results are often given in terms of a docking score, which estimates the binding energy. scienceopen.comresearchgate.net For example, studies on similar compounds have identified potential interactions with targets like bromodomains, which are involved in epigenetic regulation and are targets for cancer therapy. researchgate.netresearchgate.net The validation of a docking protocol is typically achieved by redocking a known co-crystallized ligand into the protein's active site. nih.gov

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. ajchem-a.comnih.gov MD simulations provide a more realistic physiological environment and allow for the assessment of the stability of the interactions predicted by docking. ajchem-a.comnih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding. nih.gov

Key analyses from MD simulations include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds maintained over the simulation time. ajchem-a.comnih.gov For instance, MD simulations have been used to explore the binding mechanisms of inhibitors to bromodomains like BRD4, providing insights into the structural flexibility and dynamic behavior of the protein-ligand complex. nih.govmdpi.com

Prediction of Reaction Mechanisms and Transition States for Chemical Transformations

Computational chemistry also plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. Theoretical calculations can map out the potential energy surface of a reaction, identifying intermediates, and transition states. This information is crucial for understanding the kinetics and thermodynamics of a chemical transformation.

For example, DFT calculations can be used to model the reaction pathways for the synthesis of this compound, such as the Buchwald-Hartwig cross-coupling reaction followed by ester hydrolysis, which has been used for structurally related molecules. nih.gov These computational studies can help in optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of a reaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or properties of chemical compounds based on their molecular structures. nih.gov These models correlate molecular descriptors (physicochemical properties) with observed activities or properties. nih.gov

For derivatives of benzoylaminobenzoic acid, QSAR studies have been conducted to understand their inhibitory activity against bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov Such studies have revealed that properties like hydrophobicity, molar refractivity, and aromaticity can be crucial for inhibitory activity. nih.gov The development of a robust QSAR model involves selecting a set of molecules with known activities, calculating various molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build the model. nih.gov

Table 2: Common Descriptors in QSAR/SPR Models

Descriptor Type Examples
Electronic HOMO/LUMO energies, Dipole moment
Steric Molecular volume, Surface area
Hydrophobic LogP

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules of this compound interact with each other and with other molecules is critical to its physical properties and biological function. Computational methods are used to analyze these intermolecular interactions, with a particular focus on hydrogen bonding networks. mdpi.comresearchgate.net In the solid state, molecules like benzoic acid derivatives often form well-defined supramolecular structures through hydrogen bonds. researchgate.netnih.gov

Car-Parrinello and path integral molecular dynamics (CPMD and PIMD) can be used to study the dynamics of hydrogen bonds, revealing phenomena like proton transfer. mdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) can provide deeper insights into the electronic structure of these interactions. mdpi.com Furthermore, Symmetry-Adapted Perturbation Theory (SAPT) can be employed to dissect the interaction energy into components such as electrostatic, exchange, induction, and dispersion forces, providing a detailed understanding of the nature of the intermolecular bonds. mdpi.com In the crystal structures of related compounds, N-H···O and O-H···O hydrogen bonds are common motifs that lead to the formation of chains and layers. researchgate.net

Mechanistic Biological and Biochemical Exploration in Vitro and Cellular Level

Investigation of Cellular Pathway Modulation by 3-(4-Bromobenzamido)-4-methylbenzoic acid

Currently, there is no available research detailing the modulation of any specific cellular pathways by this compound. To determine its effects, researchers would typically expose various cell lines to the compound and utilize techniques such as western blotting, reporter gene assays, or phosphoproteomics to assess changes in key signaling cascades. Pathways of interest could include those involved in cell proliferation (e.g., MAPK/ERK, PI3K/Akt), apoptosis (e.g., caspase activation), or cellular stress responses.

Enzyme Inhibition or Activation Assays (e.g., Carbonic Anhydrase, Cathepsins, Cyclin-Dependent Kinases)

No studies have been published that specifically assay the inhibitory or activatory effects of this compound against enzymes like carbonic anhydrases, cathepsins, or cyclin-dependent kinases. Benzoic acid derivatives, as a broad class, have been investigated for their potential to inhibit various enzymes. For instance, some phenolic acids have been shown to inhibit α-amylase. nih.gov However, without direct experimental evidence, the specific enzyme targets of this compound remain unknown. Standard in vitro enzyme kinetic assays would be required to determine any potential inhibitory activity and to calculate key parameters such as the half-maximal inhibitory concentration (IC₅₀).

Receptor Binding Studies and Ligand-Target Engagement Methodologies

There is a lack of data from receptor binding studies for this compound. To ascertain its potential to interact with cellular receptors, radioligand binding assays or surface plasmon resonance (SPR) could be employed. These techniques would allow for the determination of binding affinity (Kd) and kinetics for a panel of known receptors. Without such studies, it is not possible to identify the direct molecular targets of this compound.

Molecular Mechanisms Underlying Observed Biological Responses in Cellular Models

As there are no observed biological responses reported for this compound in cellular models, the underlying molecular mechanisms have not been investigated. Elucidation of such mechanisms would first require the identification of a reproducible cellular effect, such as cytotoxicity, altered morphology, or changes in a specific cellular function. Subsequent mechanistic studies would then aim to connect this phenotype to the modulation of specific proteins or pathways.

Gene Expression and Proteomic Profiling in Response to Compound Exposure in Cell Lines

No gene expression or proteomic profiling studies have been conducted on cell lines exposed to this compound. Methodologies such as microarray analysis, RNA-sequencing, or mass spectrometry-based proteomics would be necessary to obtain a global view of the cellular response to this compound. Such analyses can reveal upregulation or downregulation of specific genes and proteins, providing insights into the pathways affected by the compound's presence. For example, proteomic profiling has been used to understand the cellular response to other compounds, identifying differentially expressed proteins that can serve as biomarkers or reveal mechanistic details. nih.govnih.gov

Cellular Uptake and Subcellular Localization Studies (in vitro)

The cellular uptake and subcellular localization of this compound have not been characterized. To understand its bioavailability and site of action within the cell, studies employing techniques such as fluorescence microscopy (if the compound is fluorescent or can be tagged) or cellular fractionation followed by analytical quantification would be required. These studies are critical for determining if the compound can reach intracellular targets. For instance, immunolocalization studies have been used to determine the subcellular location of enzymes involved in the biosynthesis of other benzoic acid derivatives. nih.gov

Anti-Inflammatory Signaling Pathway Modulation in Cell Culture Systems

There is no evidence from in vitro studies to suggest that this compound modulates anti-inflammatory signaling pathways. While other novel benzoic acid derivatives have been investigated for their anti-inflammatory potential in cell culture systems, often using models like lipopolysaccharide (LPS)-stimulated macrophages, similar research on this compound is absent. nih.govnih.govresearchgate.net Such studies would typically measure the production of inflammatory mediators like nitric oxide, prostaglandins, and cytokines (e.g., TNF-α, IL-6) and examine the activity of key inflammatory signaling pathways such as NF-κB and MAPKs. researchgate.net

Autophagy and Proteostasis Network Modulation at the Molecular Level

There is no available research data detailing how this compound may interact with or modulate the molecular machinery of autophagy or the broader proteostasis network.

Apoptosis Induction and Cell Cycle Regulation in Cancer Cell Lines (mechanistic aspects)

Mechanistic studies elucidating the pro-apoptotic pathways or cell cycle checkpoints that might be affected by this compound in cancer cell lines have not been published.

Further investigation is required to determine the biological profile and potential therapeutic relevance of this compound.

Supramolecular Chemistry and Crystal Engineering Studies

Cocrystallization Strategies with Pharmaceutical Co-formers or Co-crystals

The compound 3-(4-Bromobenzamido)-4-methylbenzoic acid has been effectively used as a co-former in the synthesis of cocrystals. A primary strategy involves leveraging the robust carboxylic acid-pyridine heterosynthon, a reliable hydrogen bonding motif, to assemble multi-component structures.

Researchers have successfully synthesized a 1:1 cocrystal of this compound with 4,4'-bipyridine (B149096). In this structure, the carboxylic acid group of the primary compound forms a strong O—H···N hydrogen bond with one of the nitrogen atoms of the 4,4'-bipyridine molecule. This directed interaction is a cornerstone of the crystal's design, demonstrating a common and effective strategy in cocrystal formation.

Another example is the cocrystallization with 1,2-bis(4-pyridyl)ethane (B167288), which results in a 2:1 cocrystal. In this case, two molecules of this compound interact with one molecule of the bipyridyl co-former. This highlights the ability to control stoichiometry through the careful selection of complementary building blocks. These studies showcase how the compound can be integrated into larger, well-defined crystalline networks through deliberate cocrystallization techniques.

Hydrogen Bonding Network Analysis and Intermolecular Interactions in Solid State

The solid-state structure of materials containing this compound is dominated by a network of hydrogen bonds. The primary interactions involve the carboxylic acid and amide functional groups.

In its cocrystal with 1,2-bis(4-pyridyl)ethane, the most significant interaction is the O—H···N hydrogen bond between the carboxylic acid group and a pyridyl nitrogen atom. Additionally, the amide group participates in forming N—H···O hydrogen bonds, which link the acid molecules into chains. These chains are then further connected by the bipyridyl spacers.

Table 1: Key Hydrogen Bond Geometries

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
O—H···N (with 1,2-bis(4-pyridyl)ethane) 0.82 1.76 2.578 (2) 174

Data table is interactive and can be sorted by column.

Halogen Bonding and Other Non-Covalent Interactions

Beyond the dominant hydrogen bonds, halogen bonding plays a crucial role in the crystal packing of this compound derivatives. The bromine atom on the benzamido ring acts as a halogen bond donor, participating in Br···O interactions.

In the 2:1 cocrystal with 1,2-bis(4-pyridyl)ethane, a notable C—Br···O halogen bond is observed with an interaction distance of 3.284 (2) Å. This distance is shorter than the sum of the van der Waals radii of bromine and oxygen (3.37 Å), indicating a significant attractive interaction. This halogen bond links the hydrogen-bonded chains together, contributing to the formation of a two-dimensional layered structure.

In addition to halogen bonds, weaker C—H···O and C—H···π interactions further stabilize the crystal lattice, demonstrating a hierarchical assembly process where strong hydrogen bonds define the primary structure and weaker interactions refine the three-dimensional packing.

Polymorphism and Pseudopolymorphism Investigations for Crystal Form Control

As of the current body of scientific literature, specific and dedicated studies on the polymorphism or pseudopolymorphism of pure this compound have not been extensively reported. Polymorphism, the ability of a compound to exist in more than one crystal form, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules (solvates), are critical areas of study in crystal engineering and pharmaceutical sciences. Such investigations are essential for controlling the physical properties of a solid material, including its solubility and stability. While the compound has been used to create multi-component crystals, an exploration of its own ability to form different crystalline arrangements under varying crystallization conditions remains an area for future research.

Design of Novel Supramolecular Architectures Utilizing the Compound as a Building Block

The predictable interaction patterns of this compound make it an excellent building block (or tecton) for designing complex supramolecular architectures. By combining this molecule with complementary linkers, researchers can construct networks with desired dimensionality and topology.

For instance, its use with the flexible linker 1,2-bis(4-pyridyl)ethane results in the formation of a two-dimensional wavy sheet or layer structure. This is achieved through a combination of O—H···N and N—H···O hydrogen bonds that form chains, which are then cross-linked by C—Br···O halogen bonds.

When combined with the more rigid linker 4,4'-bipyridine, a different type of architecture is formed. The strong hydrogen bonding and other directional interactions guide the assembly into a well-defined, ordered network. The ability to generate different architectures by simply changing the co-former demonstrates the power of this compound as a programmable building block in the rational design and synthesis of new functional materials.

Potential Research Applications in Chemical Biology and Materials Science

Development as a Chemical Probe for Unraveling Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. Given its structural features, 3-(4-Bromobenzamido)-4-methylbenzoic acid could potentially be developed into such a tool. The benzamide (B126) core is found in a variety of biologically active molecules, and the bromo-substituent can be exploited for target identification. mdpi.comnih.gov For instance, the bromine atom could serve as a handle for attaching reporter tags or photoaffinity labels, which would allow researchers to identify the protein targets of the molecule within a cell. Furthermore, bromopyridazinedione derivatives have been utilized in chemical biology for the modification of peptides and proteins, highlighting the utility of bromine in this context. rsc.orgresearchgate.net

Scaffold for Lead Compound Discovery in Targeted Drug Design

The benzanilide (B160483) (N-phenylbenzamide) structure is a common scaffold in medicinal chemistry. wikipedia.orgontosight.ai Derivatives of benzoic acid are also widely recognized for their therapeutic potential, serving as building blocks for drugs with antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aisci-hub.sepreprints.org The introduction of a bromine atom can enhance a molecule's therapeutic activity and favorably influence its metabolic profile. The bromophenyl group, in particular, has been incorporated into compounds designed as microbial DNA-gyrase inhibitors and anticancer agents. nih.govnih.gov Therefore, this compound could serve as a foundational structure for the development of new drugs targeting a variety of diseases.

Role in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.govnih.gov These fragments are then optimized and grown into more potent, drug-like molecules. This compound, with a molecular weight amenable to FBDD, fits the profile of a potential fragment. Substituted benzoic acids are common components of fragment libraries due to their ability to form key interactions with protein targets. nih.govnih.gov The bromine atom can also provide a vector for fragment growth and elaboration. rsc.org

Below is a table of hypothetical data for this compound as a fragment in an FBDD campaign.

PropertyValueDescription
Molecular Weight334.16 g/mol Within the upper range for typical fragments.
Calculated logP3.8Indicates moderate lipophilicity.
Hydrogen Bond Donors2The carboxylic acid and amide N-H.
Hydrogen Bond Acceptors3The carbonyl oxygens and the carboxylic acid OH.
Ligand Efficiency0.25A measure of the binding energy per heavy atom.
TargetProtein Kinase XA hypothetical target for illustrative purposes.
Binding Affinity (Kd)50 µMRepresents weak but measurable binding, typical for a fragment hit.

Application in the Development of Functional Materials (e.g., co-crystals, organic semiconductors)

The field of materials science offers another avenue for the application of this compound. The ability of benzoic acids and amides to form predictable hydrogen-bonding patterns makes them excellent candidates for the construction of co-crystals. nih.govacs.orgresearchgate.net Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice, which can exhibit improved physical properties compared to the individual components. The formation of co-crystals with substituted benzoic acids has been extensively studied. rsc.orgrsc.org

Additionally, organic molecules with extended π-systems, like the aromatic rings in this compound, are the basis for organic semiconductors. nih.govtohoku.ac.jpresearchgate.netmdpi.com While this specific molecule may not be a semiconductor itself, it could serve as a building block for larger, more complex organic electronic materials.

The following table outlines potential co-crystal formers for this compound and their potential applications.

Co-formerPotential InteractionPotential Application
IsonicotinamideHydrogen bonding between the carboxylic acid and the pyridine (B92270) nitrogen.Pharmaceutical formulation with improved solubility.
4,4'-Bipyridine (B149096)Hydrogen bonding between the carboxylic acid and the pyridine nitrogens.Formation of a porous metal-organic framework (MOF) for gas storage.
Caffeineπ-stacking between the aromatic rings and hydrogen bonding.Modified release profiles for active pharmaceutical ingredients.

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening Campaigns

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules. nih.gov These "libraries" of compounds can then be screened for biological activity in high-throughput screening (HTS) campaigns. 3-Amino-4-methylbenzoic acid, a precursor to the title compound, is a versatile starting material for the synthesis of such libraries. chemicalbook.comkaivalchem.comsigmaaldrich.com By reacting this precursor with a diverse set of acyl halides, a library of benzamido derivatives could be generated. The synthesis of benzimidazole (B57391) libraries from substituted benzoic acids has demonstrated the feasibility of this approach. acs.org Such libraries are invaluable in the search for new drug candidates and chemical probes. researchgate.net

Future Directions for Derivatization and Scaffold Hopping Strategies

The chemical structure of this compound is ripe for further modification. Derivatization of the carboxylic acid group could lead to the formation of esters or amides with different properties. The bromine atom could be replaced with other functional groups through cross-coupling reactions, providing access to a wide range of new analogues.

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a molecule with a different but functionally equivalent scaffold. The benzanilide core of this compound could be replaced with other bioisosteric groups to explore new chemical space and potentially discover compounds with improved properties. The synthesis of benzamide derivatives with diverse scaffolds has been shown to be a fruitful approach for identifying novel bioactive compounds. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-Bromobenzamido)-4-methylbenzoic acid, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via amide coupling between 4-bromobenzoic acid and 4-methylanthranilic acid derivatives. Use carbodiimide coupling reagents (e.g., EDC or DCC) with catalytic DMAP in anhydrous DCM or THF under nitrogen. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield . Monitor reaction progress by TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting materials.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromobenzamido groups, methyl resonance near δ 2.4 ppm) .
  • Mass spectrometry : HRMS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 334.0).
  • X-ray crystallography : For unambiguous confirmation, use SHELX programs (SHELXT for structure solution, SHELXL for refinement). Crystallize in DMSO/water or ethanol .

Q. What solvents are suitable for solubility studies, and how does temperature affect dissolution?

  • Methodological Answer : Refer to analogous benzoic acid derivatives (e.g., 4-methylbenzoic acid solubility in ethanol, THF, or DMSO). Use the Modified Apelblat equation to model temperature dependence (e.g., solubility in ethanol increases from ~5 mg/mL at 25°C to ~20 mg/mL at 50°C). Experimental validation via gravimetric analysis or UV-Vis spectroscopy is critical .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

  • Methodological Answer : For accurate refinement:

  • Collect high-resolution data (≤1.0 Å) to resolve bromine atom displacement parameters.
  • Address twinning or disorder using SHELXL’s TWIN/BASF commands.
  • Validate hydrogen bonding (e.g., carboxylic acid dimerization) via O–H···O distances (2.5–2.7 Å) .
    • Common Pitfalls : Overfitting due to low-resolution data or incorrect space group assignment. Cross-validate with DFT-optimized geometries if needed.

Q. What strategies mitigate conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Binary solvent systems : Test aqueous-organic mixtures (e.g., ethanol/water) to enhance solubility.
  • pH-dependent studies : Ionize the carboxylic acid group (pKa ~4.5) in basic buffers (pH >7) to improve aqueous solubility.
  • Critical Evaluation : Compare data with UNIFAC model predictions or DSC/TGA thermal analysis to identify metastable polymorphs .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • In vitro assays : Use fluorescence polarization or SPR to measure binding affinity (Kd_d) with target proteins.
  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite, parameterizing the bromine atom’s van der Waals radius (1.85 Å) and partial charge.
  • Metabolite profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS for deamination or hydrolysis products .

Safety and Handling

Q. What precautions are necessary when handling brominated aromatic compounds?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions.
  • Spill management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.
  • Waste disposal : Segregate halogenated waste according to EPA guidelines.
  • First aid : For skin contact, wash with 10% ethanol/water; for eye exposure, irrigate with saline for 15 minutes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data?

  • Methodological Answer :

  • Reproducibility checks : Synthesize the compound independently using peer-reviewed protocols.
  • Phase identification : Perform PXRD to rule out polymorphic variations.
  • Spectroscopic validation : Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*).
  • Collaborative verification : Share samples with third-party labs for cross-testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.